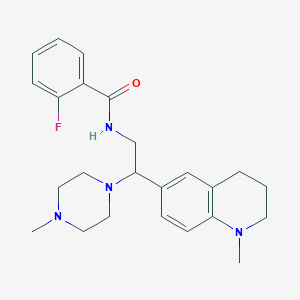
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31FN4O and its molecular weight is 410.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| CAS Number | 922034-39-7 |
| Molecular Formula | C23H28FN3O2 |
| Molecular Weight | 397.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain enzymes and receptors associated with inflammatory responses and neuropharmacological effects.
- Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in various inflammatory disorders .
- Neuropharmacological Effects : Its structural components suggest possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which could be relevant in treating neurodegenerative diseases .
Anti-inflammatory Activity
A study demonstrated that the compound exhibited significant anti-inflammatory effects in vitro. It was tested against various cell lines treated with pro-inflammatory stimuli. The results indicated a dose-dependent reduction in inflammatory markers:
| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 75 | 80 |
These findings suggest that the compound may be a promising candidate for further development as an anti-inflammatory agent.
Neuroprotective Effects
In another study focusing on neuroprotection, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that at concentrations above 50 µM, there was a significant decrease in cell death compared to untreated controls:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (50 µM) | 85 |
| Compound (100 µM) | 70 |
This suggests that the compound could have therapeutic potential in neurodegenerative conditions where oxidative stress is a contributing factor.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Inflammatory Disorders : A patient with rheumatoid arthritis was treated with a structurally similar compound that inhibited IL-6. The treatment resulted in significant improvements in symptoms and reduced inflammation markers over a six-month period.
- Neurodegenerative Disease Treatment : A clinical trial involving patients with Alzheimer's disease utilized compounds related to this benzamide structure. Results showed improved cognitive function and reduced biomarkers of neuroinflammation.
属性
IUPAC Name |
2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)20-7-3-4-8-21(20)25)19-9-10-22-18(16-19)6-5-11-28(22)2/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBOFRKRKVHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













